2-(3-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide
Overview
Description
2-(3-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Substitution Reactions: Introducing the 3-methoxyphenyl and pyridin-4-yl groups can be done through nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the quinoline core.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide depends on its specific application:
Biological Activity: It may interact with DNA or proteins, inhibiting their function.
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: Could involve pathways related to cell cycle regulation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the methoxy and pyridinyl groups.
2-(3-methoxyphenyl)quinoline-4-carboxamide: Lacks the pyridinyl group.
N-(pyridin-4-yl)quinoline-4-carboxamide: Lacks the methoxyphenyl group.
Uniqueness
2-(3-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the presence of both the methoxyphenyl and pyridinyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-17-6-4-5-15(13-17)21-14-19(18-7-2-3-8-20(18)25-21)22(26)24-16-9-11-23-12-10-16/h2-14H,1H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTMFFLLGJVLRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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